molecular formula C18H25N3O B2794713 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034283-58-2

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2794713
CAS No.: 2034283-58-2
M. Wt: 299.418
InChI Key: SWXUKCRYLWOQCG-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclohexene carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the pyridine and piperidine moieties.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of the piperidine and pyridine rings with a cyclohexene carboxamide group. This unique structure may confer specific biological activities and pharmacological properties that are not present in other similar compounds.

Properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c22-18(16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)17-7-4-10-19-14-17/h1-2,4,7,10,14-16H,3,5-6,8-9,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXUKCRYLWOQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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